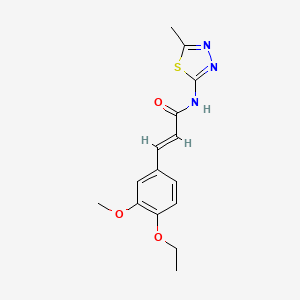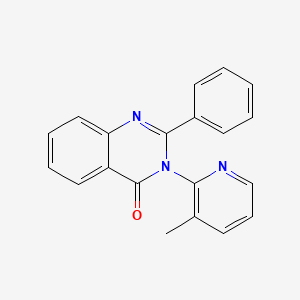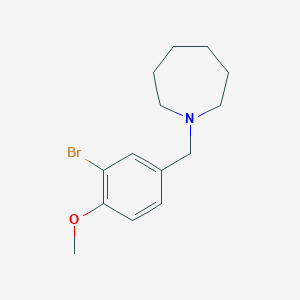
3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the compound often involves multi-step reactions that utilize cyclization techniques, such as the Hurd-Mori reaction, and reactions with various reagents to introduce or modify functional groups. For instance, alkyl derivatives of furan-2-carboxylic and acrylic acids can undergo cyclization to form thiadiazole derivatives under specific conditions, indicating a similar approach may be applied for our compound of interest (Kuticheva, Pevzner, & Petrov, 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy to determine the arrangement of atoms within a molecule. For example, Dong and Wang (2005) synthesized a related compound and investigated its structure using these techniques, revealing detailed geometric and electronic features that likely share similarities with the structure of our target compound (Dong & Wang, 2005).
Chemical Reactions and Properties
Compounds containing thiadiazole rings, such as our target molecule, often exhibit notable stability and reactivity patterns. The thiadiazole fragment, in particular, has been shown to be thermally stable and capable of undergoing various chemical transformations, including ring cleavage and substitution reactions, which can be pivotal for further chemical modifications (Kuticheva, Pevzner, & Petrov, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be determined through experimental methods. For instance, the crystalline structure, as revealed by X-ray crystallography, can give insights into the compound's molecular geometry, intermolecular interactions, and stability (Dong & Wang, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for participating in chemical reactions, are crucial for understanding the compound's behavior in various environments. The presence of both the acrylamide and thiadiazole moieties suggests a compound capable of engaging in a range of chemical reactions, offering avenues for functionalization and modification (Kuticheva, Pevzner, & Petrov, 2015).
properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-12-7-5-11(9-13(12)20-3)6-8-14(19)16-15-18-17-10(2)22-15/h5-9H,4H2,1-3H3,(H,16,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRDRRXTSAALB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5622601.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)



![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)